molecular formula C15H13N3S B2920426 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 23282-96-4

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2920426
CAS RN: 23282-96-4
M. Wt: 267.35
InChI Key: NXUULZDTTMJDAI-UHFFFAOYSA-N
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Description

4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the linear formula C15H13N3S . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be represented by the SMILES string SC1=NN=C(C2=CC=CC=C2)N1CC3=CC=CC=C3 . This indicates the presence of a sulfur atom (S), a triazole ring (N1=NN=C1), and two phenyl rings (C2=CC=CC=C2 and C3=CC=CC=C3) in the molecule.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Triazole Derivative : This research involves the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, a derivative of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol. The compound was synthesized using water as a solvent and confirmed by physical parameters, chromatographic methods, and spectroscopic methods (Singh & Kandel, 2013).

  • Synthesis and Structural Features : The study discusses the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its derivatives, exploring various reactions to form compounds with thiosemicarbazides moiety, thiazolidinone derivatives, and thiazoline ring systems. The structures of the new compounds were determined using spectral and elemental analyses (Sarhan et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition Performance : A study on the corrosion inhibition efficiency of benzimidazole derivatives, including 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, for mild steel in HCl. The investigation involved weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques (Yadav et al., 2013).

Biological Activity

  • Antimicrobial and Antioxidant Evaluation : Research on novel 4-substituted-1H-1,2,4-triazole derivatives, including 4-benzyl/phenyl derivatives, evaluated for their antimicrobial properties and antioxidant activities. The study assessed DPPH radical scavenging capacity and lipid peroxidation inhibition effects (Baytas et al., 2012).

Molecular-Level Understanding

  • Quantum Chemical Approach on Zinc Corrosion Inhibition : Analysis of the relationship between molecular structures and inhibition efficiencies of compounds, including 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, in zinc corrosion in acidic medium. Density functional theory calculations were performed to understand the inhibition mechanisms (Gece & Bilgiç, 2012).

Future Directions

The future directions for research on 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol could include further exploration of its synthesis, chemical reactions, and potential applications. Given the antibacterial properties of similar triazole compounds , it could be interesting to investigate whether 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol shares these properties.

properties

IUPAC Name

4-benzyl-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-16-14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUULZDTTMJDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol

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